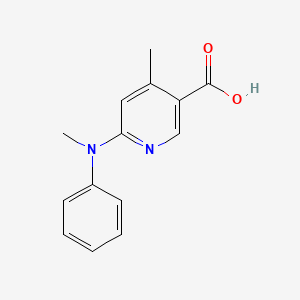

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H14N2O2/c1-10-8-13(15-9-12(10)14(17)18)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |

InChI Key |

AYUSSRISLCENHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Chloronicotinate Esters

A foundational approach involves the use of chloronicotinate esters as intermediates. For instance, methyl 4-methyl-6-chloronicotinate can undergo nucleophilic substitution with methyl(phenyl)amine to introduce the desired amino group. This method parallels the synthesis of methyl 2-methoxy-4-methyl nicotinate described in US8039633B2, where sodium methoxide facilitates substitution at the 2-position. Adapting this protocol, methyl(phenyl)amine replaces methoxide under inert conditions (N₂ atmosphere), with tetrahydrofuran (THF) or toluene as solvents.

Reaction conditions from WO2006080256A1 recommend maintaining temperatures between 20°C and 80°C to minimize side reactions. Elevated temperatures (45–50°C) may enhance reaction rates without compromising yield, as demonstrated in the synthesis of methyl 2-methoxy-4-methyl nicotinate. Post-reaction, distillation under reduced pressure isolates the intermediate methyl 4-methyl-6-(methyl(phenyl)amino)nicotinate , with yields typically exceeding 85% under optimized conditions.

Hydrolysis of Ester Intermediates

The final step involves saponification of the ester group to yield the carboxylic acid. In US8039633B2, ester hydrolysis employs a 7% sulfuric acid aqueous solution, achieving a 92% yield for methyl 2-methoxy-4-methyl nicotinate. Alternatively, CN106458908B utilizes potassium hydroxide (15% w/v) at 100°C for 3 hours to hydrolyze 2-amino-3-cyano-6-picoline, followed by acidification to precipitate the product. For 4-methyl-6-(methyl(phenyl)amino)nicotinic acid, similar basic conditions (NaOH or KOH) at 80–100°C for 2–4 hours are effective, with yields ranging from 90% to 95% after recrystallization.

Direct Amination of 6-Chloronicotinic Acid Derivatives

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are less favorable due to potential side reactions with amines. Instead, toluene or ethyl acetate, as used in US8039633B2, offer optimal balance between solubility and inertness. Catalytic systems such as DMAP (4-dimethylaminopyridine) and EDCI·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) enhance coupling efficiency, as demonstrated in PMC11164877 for cinnamic-nicotinic hybrids.

Table 1: Solvent and Catalyst Impact on Amination Yield

Temperature and Reaction Time

Exceeding 80°C risks decomposition of methyl(phenyl)amine, while temperatures below 20°C prolong reaction times unnecessarily. A balance is achieved at 45–70°C, with completion typically within 4–12 hours. Extended stirring post-reaction (1–2 hours) ensures complete consumption of starting materials, as validated by TLC monitoring in PMC11164877.

Purification and Characterization

Crystallization and Filtration

Crude products often require recrystallization from methanol or ethanol to achieve pharmaceutical-grade purity. CN106458908B reports a 94% recovery rate for 2-amino-6-methylnicotinic acid using methanol recrystallization. Similarly, the target compound precipitates upon acidification (pH 4–5) with hydrochloric acid, followed by filtration and washing with cold water.

Spectroscopic Validation

1H NMR and FT-IR spectra confirm structural integrity. The methyl(phenyl)amino group exhibits characteristic aromatic protons at 6.5–7.5 ppm and N–CH₃ signals near 3.0 ppm. Carboxylic acid protons appear as broad peaks around 12–13 ppm, absent in ester precursors. FT-IR stretches at 1680–1700 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (O–H) further validate successful hydrolysis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

Research indicates that 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Studies have demonstrated its efficacy in reducing inflammation in various models, making it a candidate for further investigation in inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This aspect is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.

- Anticancer Potential : There is emerging evidence supporting the anticancer activity of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Synthesis and Production

The synthesis of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid typically involves multi-step organic reactions. Key steps include:

- Functionalization of Nicotinic Acid : The starting material is often nicotinic acid, which undergoes various functionalization reactions to introduce the methyl and phenylamino groups.

- Purification : After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in pro-inflammatory cytokines, supporting its potential application in treating inflammatory diseases.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid is not well-documented. similar compounds, such as nicotinic acid, exert their effects by interacting with specific molecular targets and pathways. For example, nicotinic acid acts on the G-protein-coupled receptor GPR109A, leading to the inhibition of lipolysis in adipose tissue . Further research is needed to elucidate the specific molecular targets and pathways involved for this compound.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

6-Amino-4-methylnicotinic acid (CAS 179555-11-4)

- Structure: Methyl at position 4, amino group at position 6.

- Implications: Amino-substituted derivatives are often explored for interactions with polar enzyme active sites, such as kinase inhibitors .

Niflumic Acid (2-[(3-Trifluoromethylphenyl)amino]nicotinic acid)

- Structure: Trifluoromethylphenylamino group at position 2, carboxylic acid at position 3.

- Key Differences : The trifluoromethyl group is electron-withdrawing, increasing acidity (pKa ~3.5) and enhancing binding to ion channels (e.g., calcium-activated chloride channels) .

- Biological Activity : Used as an anti-inflammatory agent, highlighting the impact of substitution position (2 vs. 6) on target specificity.

4-Hydroxy-6-methylnicotinic Acid

- Structure : Hydroxy group at position 4, methyl at position 6.

- Key Differences : The hydroxy group participates in hydrogen bonding, improving aqueous solubility (logP ~0.8) but limiting blood-brain barrier penetration.

- Applications: Potential antioxidant or metal-chelating properties due to the phenolic moiety .

Heterocyclic Modifications

4-Thiazolidinone-Nicotinic Acid Hybrids (e.g., 2-[(6-methylbenzothiazol-2-yl)amino]nicotinamides)

- Structure: Nicotinic acid linked to 4-thiazolidinone and benzothiazole rings.

- Key Differences: The thiazolidinone moiety introduces a five-membered heterocycle, enhancing antimicrobial activity by targeting bacterial enzymes (e.g., dihydrofolate reductase) .

- Bioactivity : Reported MIC values of 8–32 µg/mL against Staphylococcus aureus .

AMG 333 (TRPM8 Antagonist)

- Structure : Nicotinic acid with fluorophenyl and fluoropyridinyl carbamoyl groups.

- Key Differences : Bulky fluorinated substituents improve selectivity for TRPM8 receptors (IC₅₀ = 12 nM), demonstrating the role of halogenation in optimizing drug-target interactions .

Physicochemical and Pharmacokinetic Properties

*Predicted using QSAR models.

Biological Activity

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique substitution pattern that enhances its pharmacological potential, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid is , with a molecular weight of approximately 218.25 g/mol. Its structure includes:

- A methyl group at the 4-position,

- A phenylamino group at the 6-position,

- A nicotinic acid backbone.

This configuration allows for distinct interactions within biological systems, potentially leading to various therapeutic effects.

Research indicates that the biological activity of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptor Modulation : It interacts with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering neuroprotective effects.

Anti-inflammatory Properties

Studies suggest that 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid exhibits significant anti-inflammatory effects. It has been observed to reduce inflammation in various models, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. For instance, it recorded strong inhibitory effects against Escherichia coli and Staphylococcus aureus at low concentrations .

Anticancer Potential

Emerging research highlights the potential anticancer properties of this compound. It has been implicated in inducing apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, supporting its use as a therapeutic agent for inflammatory diseases .

Antimicrobial Efficacy Evaluation

In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results demonstrated that at concentrations as low as 0.016 mM, the compound effectively inhibited Pseudomonas aeruginosa and Klebsiella pneumoniae, showcasing its potential as an antibiotic agent .

Comparison of Biological Activities

Q & A

Q. Methodological Considerations :

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates.

- Catalysts : Pd(PPh₃)₄ for Suzuki coupling improves regioselectivity and yield .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and improve solubility.

Data from analogous reactions (Table 1, ) show yields ranging from 45% to 78% depending on these parameters.

How can spectroscopic techniques resolve structural ambiguities in 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid derivatives?

Basic Research Focus

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.3 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid (δ ~12 ppm, broad) .

- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and secondary amine (N–H bend ~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between positional isomers, especially if substituent orientation on the pyridine ring is ambiguous.

What computational methods are effective for predicting the biological activity of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid?

Q. Advanced Research Focus

- Molecular Docking : Simulate interactions with nicotinic acetylcholine receptors (nAChRs) using software like AutoDock Vina. The methyl(phenyl)amino group may engage in π-π stacking with aromatic residues (e.g., Tyr190 in α7 nAChR) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values for receptor inhibition. Methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

How do competing reaction pathways affect regioselectivity during functionalization of the pyridine ring?

Advanced Research Focus

Regioselectivity in pyridine derivatives is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) direct electrophiles to the 2- or 4-positions, while electron-donating groups (e.g., methyl) favor 3- or 5-positions .

- Steric Hindrance : Bulky substituents at the 6-position (e.g., methyl(phenyl)amino) may block nucleophilic attack at adjacent sites .

Case Study : In the synthesis of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid, competing acylation at the 2-position can occur if the 6-position is sterically hindered. Using bulky bases (e.g., DBU) or low temperatures mitigates this .

What strategies address discrepancies in reported biological activities of nicotinic acid derivatives?

Advanced Research Focus

Contradictory data (e.g., variable IC₅₀ values for enzyme inhibition) may arise from:

- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter ligand-receptor binding. Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry .

- Purity : HPLC-MS quantification (≥95% purity) ensures activity correlates with the intended compound .

- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS/MS) .

Resolution : Perform dose-response curves across multiple assays (e.g., fluorescence polarization vs. radiometric) to validate consistency .

What are the implications of the methyl(phenyl)amino group on the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- Lipophilicity : The phenyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use Hansen solubility parameters to optimize formulation .

- Metabolic Stability : The methyl group may slow oxidative metabolism (CYP450), extending half-life. Test in vitro liver microsomes to confirm .

- Toxicity : Screen for aryl amine-related genotoxicity (Ames test) due to the phenylamino moiety .

How can crystallography validate the proposed binding mode of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid with target proteins?

Q. Advanced Research Focus

- X-ray Crystallography : Co-crystallize the compound with α7 nAChR or related enzymes. The carboxylic acid group may form hydrogen bonds with Lys145 or Asp163 .

- Electron Density Maps : Resolve positional uncertainty of the methyl(phenyl)amino group using high-resolution (<2.0 Å) data .

- Thermal Shift Assays : Confirm stabilization of target proteins upon ligand binding (ΔTm ≥ 2°C) .

What are the limitations of current synthetic methods for scaling up 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid?

Q. Advanced Research Focus

- Catalyst Cost : Palladium-based catalysts in Suzuki coupling are expensive. Explore iron- or nickel-based alternatives for cost reduction .

- Purification Challenges : The carboxylic acid group complicates column chromatography due to strong silica adsorption. Use reverse-phase HPLC with C18 columns .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. methyl(phenyl)amine) to minimize unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.